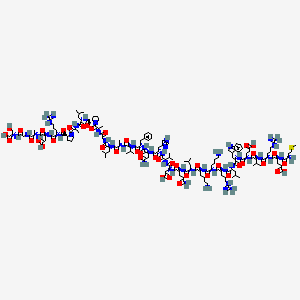

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The peptide H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH, also known as ANP, is a naturally occurring peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. ANP is synthesized and released by the atria of the heart in response to increased blood volume and pressure, and it acts to reduce blood volume and pressure by increasing the excretion of sodium and water in the kidneys.

Mecanismo De Acción

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH acts primarily through the activation of the natriuretic peptide receptor-A (NPR-A), which is expressed in the kidneys, blood vessels, and other tissues. NPR-A activation leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn stimulates the excretion of sodium and water in the kidneys and promotes vasodilation in the blood vessels. H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH also has direct effects on the heart, including reducing heart rate and contractility.

Efectos Bioquímicos Y Fisiológicos

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH has a number of biochemical and physiological effects in the body, including:

- Reducing blood volume and pressure

- Increasing urine production and sodium excretion

- Promoting vasodilation and reducing vascular resistance

- Inhibiting the renin-angiotensin-aldosterone system (RAAS)

- Reducing sympathetic nervous system activity

- Inhibiting the growth and proliferation of cardiac and vascular cells

Ventajas Y Limitaciones Para Experimentos De Laboratorio

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH and its analogs have several advantages for laboratory experiments, including their well-characterized biological activity and pharmacokinetic properties, as well as the availability of synthetic peptides for use in experiments. However, H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH and its analogs can also be expensive and difficult to produce, and they may have limited stability and shelf life.

Direcciones Futuras

There are several areas of future research related to H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH and its analogs, including:

- Developing more potent and selective H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH analogs for use in cardiovascular disease and other conditions

- Investigating the role of H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH in other physiological processes, such as inflammation and metabolism

- Developing new methods for synthesizing and delivering H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH and its analogs

- Investigating the potential for H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH and its analogs to be used as biomarkers for cardiovascular disease and other conditions

- Exploring the use of H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH and its analogs in combination with other drugs for enhanced therapeutic effects.

Métodos De Síntesis

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The final peptide can then be cleaved from the support and purified using various chromatographic techniques.

Aplicaciones Científicas De Investigación

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH has been extensively studied for its role in regulating blood pressure and fluid balance, and it has also been investigated for its potential therapeutic applications in cardiovascular disease and other conditions. H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH analogs and derivatives have been developed with improved pharmacokinetic properties and enhanced biological activity, and these compounds are being evaluated in preclinical and clinical studies.

Propiedades

Número CAS |

141281-67-6 |

|---|---|

Nombre del producto |

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH |

Fórmula molecular |

C73H126N20O23S |

Peso molecular |

1683.988 |

Nombre IUPAC |

(3S)-4-[[(2R)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C73H126N20O23S/c1-13-36(6)55(89-71(113)56(41(11)94)90-64(106)44(21-15-17-25-75)83-67(109)49(33-117)88-66(108)47(31-54(98)99)85-69(111)51-23-19-27-93(51)72(114)48(30-52(77)96)87-58(100)37(7)76)70(112)86-46(29-35(4)5)65(107)82-43(20-14-16-24-74)63(105)80-39(9)60(102)84-45(28-34(2)3)62(104)78-32-53(97)92-26-18-22-50(92)68(110)81-38(8)59(101)79-40(10)61(103)91-57(42(12)95)73(115)116/h34-51,55-57,94-95,117H,13-33,74-76H2,1-12H3,(H2,77,96)(H,78,104)(H,79,101)(H,80,105)(H,81,110)(H,82,107)(H,83,109)(H,84,102)(H,85,111)(H,86,112)(H,87,100)(H,88,108)(H,89,113)(H,90,106)(H,91,103)(H,98,99)(H,115,116)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-,56-,57-/m0/s1 |

Clave InChI |

VSDSJULNPZLYJK-NLWFNJKKSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)